molecular formula C10H9N3S3 B2401519 5-Methyl-3-(((2-methyl-1,3-thiazol-4-yl)methyl)sulfanyl)-4-isothiazolecarbonitrile CAS No. 338778-69-1

5-Methyl-3-(((2-methyl-1,3-thiazol-4-yl)methyl)sulfanyl)-4-isothiazolecarbonitrile

Cat. No.: B2401519
CAS No.: 338778-69-1
M. Wt: 267.38
InChI Key: CQMDYUHWQPQXFN-UHFFFAOYSA-N
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Description

5-Methyl-3-(((2-methyl-1,3-thiazol-4-yl)methyl)sulfanyl)-4-isothiazolecarbonitrile is a heterocyclic compound featuring a fused isothiazole-thiazole core. Its structure includes a methyl group at position 5 of the isothiazole ring and a sulfanyl-linked 2-methylthiazole moiety at position 2. This compound is part of a broader class of thiazole derivatives, which are widely studied for their pharmacological and material science applications.

Properties

IUPAC Name

5-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S3/c1-6-9(3-11)10(13-16-6)15-5-8-4-14-7(2)12-8/h4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMDYUHWQPQXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=CSC(=N2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-3-(((2-methyl-1,3-thiazol-4-yl)methyl)sulfanyl)-4-isothiazolecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of isothiazole and thiazole moieties. The synthesis typically involves multi-step reactions, including the formation of thiazole rings and subsequent modifications to introduce the isothiazole and sulfanyl groups. The synthesis pathway can be summarized as follows:

  • Formation of Thiazole : Starting from appropriate aldehydes and thioamides.
  • Introduction of Methyl Groups : Methylation reactions using methyl iodide or similar reagents.
  • Formation of Isothiazole : Cyclization reactions involving nitriles and thioketones.
  • Final Coupling : Combining the thiazole derivative with the isothiazole to yield the final product.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses significant efficacy against both Gram-positive and Gram-negative bacteria, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Micrococcus luteus

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Micrococcus luteus0.30

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat, Balb/c 3T3) revealed that while the compound exhibits antimicrobial properties, it also shows selective cytotoxic effects, which are critical for therapeutic applications.

Molecular docking studies have elucidated the interaction of this compound with key bacterial enzymes such as MurD and DNA gyrase. These interactions are crucial for its antibacterial activity:

  • Binding Energies : The compound demonstrates strong binding affinities with MurD and DNA gyrase, comparable to established antibiotics like ciprofloxacin.
  • Interaction Sites : Key interactions include hydrogen bonds with residues such as SER1084 and ASP437.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it significantly inhibited growth in resistant strains, suggesting potential for development as a new antibiotic agent.

Study 2: Cytotoxicity Profile

In another investigation focusing on its cytotoxicity, researchers found that while the compound showed promising antibacterial effects, it also induced apoptosis in cancer cell lines at higher concentrations, indicating a dual role in therapy.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Oxadiazole Cores

Compounds 7c–7f (): These derivatives share a 2-amino-1,3-thiazole core linked to 1,3,4-oxadiazole via sulfanyl groups. Key differences include:

  • Substituents : Aryl amide groups (e.g., 3-methylphenyl in 7c) replace the isothiazolecarbonitrile group in the target compound.
  • Physical Properties : Melting points range from 134–178°C, higher than typical thiazole derivatives, likely due to hydrogen bonding from amide groups.
  • Molecular Weight : 375–389 g/mol, slightly higher than the target compound (322.48 g/mol, ), reflecting the oxadiazole-propanamide extensions.

Table 1: Comparison with Oxadiazole-Thiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature Reference
Target Compound C₁₃H₁₄N₄S₃ 322.48 N/A Isothiazolecarbonitrile core
7c C₁₇H₁₉N₅O₂S₂ 389 178 Oxadiazole-propanamide linkage
7d C₁₆H₁₇N₅O₂S₂ 375 134 4-Methylphenyl substituent

Halogen-Substituted Thiazole-Triazole Derivatives

Compounds 4 and 5 (): These isostructural materials feature fluorophenyl and chlorophenyl substituents on triazole-thiazole frameworks.

  • Crystallography : Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound’s planar isothiazole core may adopt similar packing, though substituents (e.g., methyl vs. halogens) influence lattice interactions .
  • Synthesis : High-yield recrystallization from dimethylformamide contrasts with the target compound’s unspecified synthetic route.

Sulfanyl-Linked Thiazole Derivatives

5-[(E)-2-(Dimethylamino)ethenyl] Analog (): This compound shares the sulfanyl-linked 2-methylthiazole group but includes a dimethylamino vinyl substituent.

  • Molecular Weight: 322.48 g/mol (identical to the target compound), indicating isosteric replacement of the methyl group with a dimethylamino vinyl chain.

Table 2: Comparison with Sulfanyl-Thiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Application Reference
Target Compound C₁₃H₁₄N₄S₃ 322.48 Methyl Undetermined
5-(Dimethylamino)vinyl C₁₃H₁₄N₄S₃ 322.48 Dimethylamino vinyl Material science
5-(Anilinovinyl) C₁₇H₁₄N₄S₃ 370.52 Anilinovinyl Pharmaceutical

Key Research Findings and Implications

  • Structural Flexibility : The 2-methylthiazole-sulfanyl motif permits diverse substitutions (e.g., oxadiazole, triazole, vinyl), enabling tuning of physicochemical and biological properties .
  • Crystallographic Trends: Halogen substituents (Cl, F) in analogs 4 and 5 induce minor packing adjustments, suggesting the target compound’s methyl group may favor denser crystal lattices .

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